

An In-depth Technical Guide to the Moisture Sensitivity of Dichloroacetic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

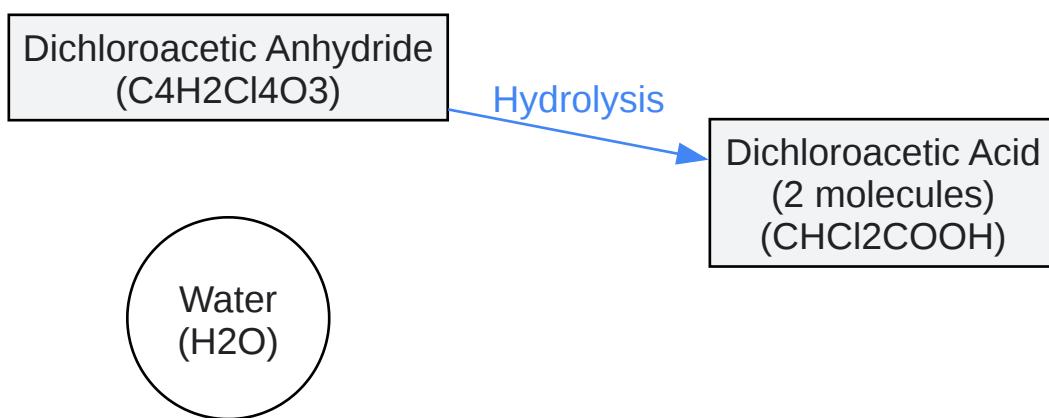
Compound Name: *Dichloroacetic anhydride*

Cat. No.: *B1195690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of **dichloroacetic anhydride**, a critical consideration for its handling, storage, and application in research and development. **Dichloroacetic anhydride** is a highly reactive compound that readily hydrolyzes in the presence of water, impacting its purity, stability, and experimental performance. Understanding the kinetics and products of this degradation is essential for ensuring the integrity of chemical reactions and the safety of laboratory personnel.


Physicochemical Properties and Reaction with Water

Dichloroacetic anhydride is a clear, colorless liquid that is corrosive and moisture-sensitive. [1][2] Upon contact with water or moist air, it undergoes rapid hydrolysis to yield two equivalents of dichloroacetic acid.[3] This reaction is exothermic and can be vigorous. The decomposition can also lead to the formation of hazardous byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Property	Value	Reference
Molecular Formula	C ₄ H ₂ Cl ₄ O ₃	[2]
Molecular Weight	239.87 g/mol	[2]
Appearance	Clear, colorless liquid	[1][2]
Boiling Point	214-216 °C	[2][4]
Melting Point	~30 °C	[5]
Density	1.574 g/mL at 25 °C	[2][4]
Solubility	Decomposes in water	[1]

Hydrolysis and Degradation Pathway

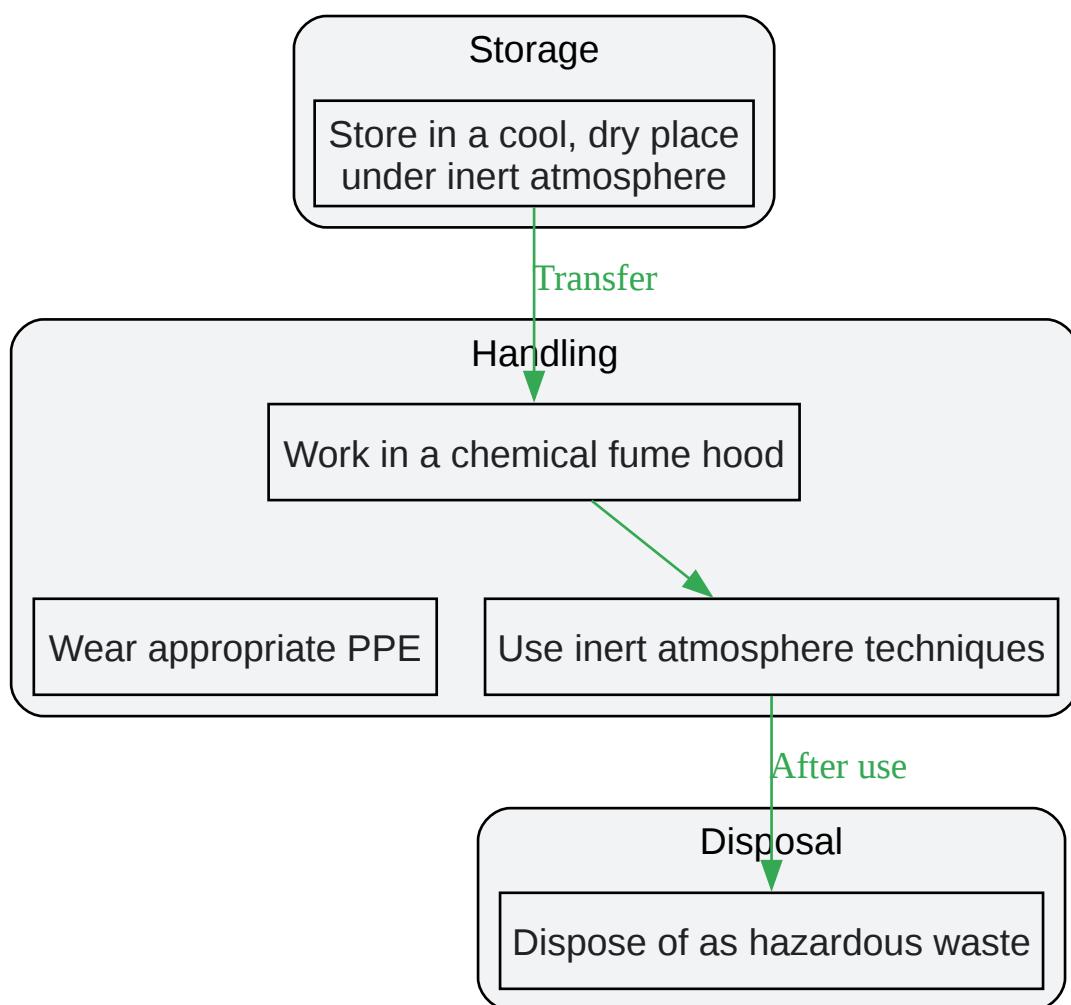
The primary degradation pathway for **dichloroacetic anhydride** in the presence of moisture is its hydrolysis to dichloroacetic acid. This reaction is analogous to the hydrolysis of other acid anhydrides.[6][7]

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis of **Dichloroacetic Anhydride**.

While specific kinetic data for the hydrolysis of **dichloroacetic anhydride** is not readily available in the public domain, studies on similar compounds like acetic anhydride show that the reaction is pseudo-first-order in the presence of excess water.[8] The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.

Handling and Storage Protocols


Due to its high reactivity with moisture, stringent handling and storage procedures are mandatory to maintain the integrity of **dichloroacetic anhydride** and ensure laboratory safety.

Storage

- Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
- Cool and Dry Environment: Keep in a cool, dry, and well-ventilated area away from sources of moisture.[\[1\]](#)[\[9\]](#)
- Corrosives Area: Store in a designated corrosives area.[\[1\]](#)

Handling

- Chemical Fume Hood: All manipulations should be performed in a chemical fume hood to avoid inhalation of corrosive vapors.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[1\]](#)[\[10\]](#)
- Inert Gas Techniques: For transfers and reactions, use inert gas techniques (e.g., Schlenk line or glovebox) to prevent exposure to atmospheric moisture.

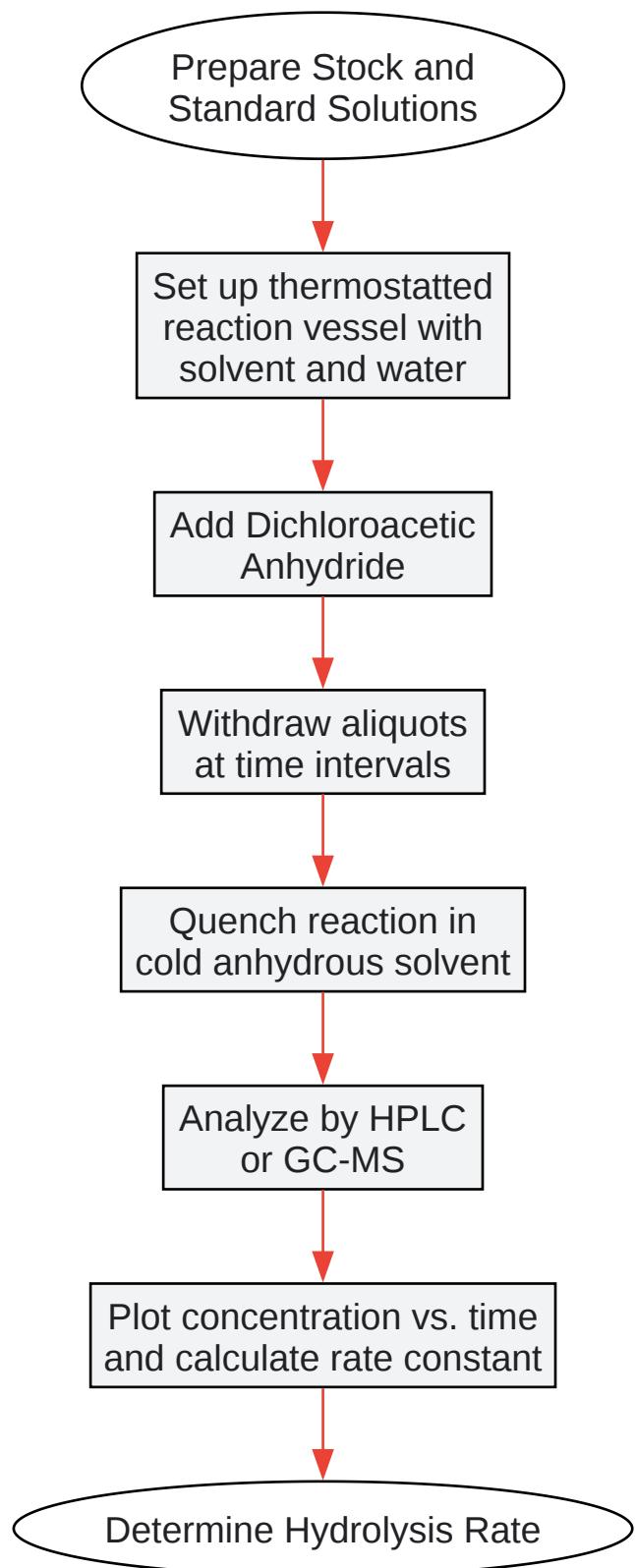
[Click to download full resolution via product page](#)

Figure 2: Recommended Handling and Storage Workflow.

Experimental Protocols for Moisture Sensitivity Assessment

The following is a generalized protocol for determining the moisture sensitivity of **dichloroacetic anhydride**, adapted from methods used for other reactive anhydrides.^[8]

Materials and Equipment


- **Dichloroacetic anhydride**

- Anhydrous solvent (e.g., acetonitrile, chloroform)[2]
- Deionized water
- Gas-tight syringes
- Inert gas supply (nitrogen or argon)
- Analytical balance
- HPLC or GC-MS system
- Thermostatted reaction vessel

Experimental Procedure

- Preparation of Standard Solutions:
 - Prepare a stock solution of **dichloroacetic anhydride** in an anhydrous solvent under an inert atmosphere.
 - Prepare a series of calibration standards for both **dichloroacetic anhydride** and dichloroacetic acid.
- Hydrolysis Reaction:
 - In a thermostatted reaction vessel under an inert atmosphere, add a known volume of anhydrous solvent.
 - Add a precise amount of deionized water to the solvent.
 - Initiate the reaction by adding a known amount of the **dichloroacetic anhydride** stock solution.
- Time-Course Analysis:
 - At specified time intervals, withdraw aliquots of the reaction mixture using a gas-tight syringe.

- Immediately quench the reaction by diluting the aliquot in a cold, anhydrous solvent.
- Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the concentrations of **dichloroacetic anhydride** and dichloroacetic acid.[11][12]
- Data Analysis:
 - Plot the concentration of **dichloroacetic anhydride** versus time.
 - Determine the order of the reaction and calculate the rate constant (k) for the hydrolysis.

[Click to download full resolution via product page](#)**Figure 3:** Experimental Workflow for Moisture Sensitivity Assessment.

Conclusion

The high moisture sensitivity of **dichloroacetic anhydride** necessitates careful handling and storage to prevent degradation. Its rapid hydrolysis to dichloroacetic acid can significantly impact experimental outcomes and poses safety risks. By implementing the stringent protocols outlined in this guide and, where necessary, performing quantitative analysis of its stability, researchers can ensure the reliable use of this important chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. DICHLOROACETIC ANHYDRIDE CAS#: 4124-30-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. DICHLOROACETIC ANHYDRIDE | 4124-30-5 [chemicalbook.com]
- 5. DICHLOROACETIC ANHYDRIDE | 4124-30-5 [amp.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.flvc.org [journals.flvc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Moisture Sensitivity of Dichloroacetic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1195690#dichloroacetic-anhydride-moisture-sensitivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com